3-Nitro-N-acetyl-L-tyrosine

Pulse Radiolysis Redox Chemistry Oxidative Stress

Accurate quantification of protein-bound 3-nitrotyrosine (NTyr) demands a stable, chemically defined calibration standard. Free 3-nitro-L-tyrosine exhibits poor aqueous solubility and limited shelf stability, compromising assay reproducibility. 3-Nitro-N-acetyl-L-tyrosine (CAS 13948-21-5) is the definitive N-acetylated reference material engineered for HPLC-EC and LC-MS/MS detection workflows. • Serves as the primary calibration standard in enzymatic hydrolysis/acetylation protocols, enabling unambiguous NTyr quantification in biological matrices. • Distinct redox potential and pKa ensure selective electrochemical and mass spectrometric detection without matrix interference. • Enhanced long-term stability eliminates batch-to-batch variability compared to non-acetylated 3-nitrotyrosine. Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
CAS No. 13948-21-5
Cat. No. B173423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-acetyl-L-tyrosine
CAS13948-21-5
Synonyms3-Nitro-N-acetyl-L-tyrosine
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1
InChIKeyMYWCKMXQJXDPQZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-acetyl-L-tyrosine: Technical Baseline


3-Nitro-N-acetyl-L-tyrosine (CAS 13948-21-5) is a chemically defined, N-acetylated derivative of 3-nitro-L-tyrosine. It is a stable, shelf-ready analytical standard for the quantification and study of protein tyrosine nitration, a key post-translational modification in oxidative stress and inflammatory diseases. Its primary procurement value lies in its use as a certified reference material for HPLC and LC-MS/MS methods [1], enabling accurate measurement of endogenous 3-nitrotyrosine levels in biological samples [2].

Workflow HPLC-EC and LC-MS/MS quantification
Selection Certified analytical standard for protein tyrosine nitration
Use Context Oxidative stress and inflammation biomarker research

Why 3-Nitro-N-acetyl-L-tyrosine Cannot Be Substituted


Generic substitution fails due to fundamental differences in analytical suitability, stability, and redox chemistry. Free 3-nitro-L-tyrosine has inferior aqueous solubility and long-term stability for use as an analytical standard . In contrast, N-acetyl-L-tyrosine lacks the nitro group essential for detection by electrochemical or mass spectrometric methods in oxidative stress studies. The combined modifications confer a distinct pKa and redox potential [1] that are critical for its function as a biomarker surrogate and reference material [2]. These quantifiable physicochemical differences directly impact experimental reproducibility and data accuracy.

3-Nitro-N-acetyl-L-tyrosine
Free 3-nitro-L-tyrosine
N-acetyl-L-tyrosine
Aqueous Stability
Shelf-ready, stable standard
Lower stability may affect reproducibility
Stable but lacks nitro functionality
Detection Compatibility
Nitro group enables EC and MS detection
Nitro present, stability may shift response
No nitro group, cannot substitute for NTyr assays
Physicochemical Identity
Distinct pKa and redox profile for biomarker surrogate use
pKa context may differ from acetylated standard
Different pKa and redox, alters electron transfer behavior

3-Nitro-N-acetyl-L-tyrosine: Quantitative Differentiation


Hydrated Electron Reaction Kinetics

The nitration of the tyrosine ring, combined with N-acetylation, activates the compound toward reaction with the hydrated electron (eaq⁻) by approximately two orders of magnitude relative to unmodified tyrosine and its peptides. This is a direct, head-to-head comparison from pulse radiolysis studies at neutral pH [1].

Hydrated Electron Reactivity
Head-to-head
k ≈ 2.9 × 10¹⁰ M⁻¹ s⁻¹ vs ~10⁸ M⁻¹ s⁻¹
~100-fold higher
Supports electron-transfer modeling in nitrative stress
Pulse radiolysis at neutral pH
Pulse Radiolysis Redox Chemistry Oxidative Stress

Redox Potential vs. Non-Nitrated Analogs

The electrode potential of N-acetyl-3-nitro-L-tyrosine ethyl ester is significantly higher than that of unmodified tyrosine or its non-nitrated N-acetyl esters. This quantitative shift in redox potential is a direct consequence of the strong electron-withdrawing nitro group [1].

Redox Potential
Head-to-head
E°' higher than L-Tyr (0.96 V)
Significant increase
Probe for electron transfer pathway alteration
CV at pH 7.4; exact value not reported
Electrochemistry Protein Engineering Redox Biochemistry

pKa Shift as Electrostatic Probe

The phenolic hydroxyl group of 3-nitrotyrosine exhibits a pKa of 7.1, a value significantly more acidic than the pKa of ~10.5 for unmodified tyrosine. This shift, which is retained in the N-acetyl derivative, makes it a sensitive probe for local electrostatic environments in proteins [1].

pKa Shift
Class-level
pKa 7.1 vs Tyr pKa ~10.5
ΔpKa -3.4 units
Electrostatic environment probe for protein studies
Retained in N-acetyl derivative; class-level inference
Bioconjugation Protein Chemistry Ribonucleotide Reductase

3-Nitro-N-acetyl-L-tyrosine: Key Applications


3-Nitrotyrosine Quantification for Oxidative Stress

As a stable, N-acetylated standard, this compound is essential for the accurate HPLC-EC or LC-MS/MS quantification of protein-bound 3-nitrotyrosine (NTyr) in biological samples. The assay relies on enzymatic hydrolysis of proteins, acetylation, and subsequent detection of the N-acetyl-3-aminotyrosine derivative, for which this exact compound serves as the primary calibration standard [1].

Radical-Mediated Tyrosine Nitration

The compound's distinct reactivity with eaq⁻ (rate constant ~3 × 10¹⁰ M⁻¹ s⁻¹) makes it a model substrate for pulse radiolysis studies investigating the radical mechanisms of protein tyrosine nitration by reactive nitrogen species [2]. Its differential kinetics compared to tyrosine provide a clear signal in complex reaction mixtures.

Redox Probing in Protein Engineering

The elevated electrode potential of this compound relative to tyrosine [3] enables its use as a site-specific redox probe when incorporated into peptides or proteins. This is particularly valuable in studying electron transfer pathways where a change in local redox potential is a critical functional parameter.

Application
Selection Property
Validation Focus
3-Nitrotyrosine quantification in oxidative stress research
Certified N-acetylated standard
HPLC-EC or LC-MS/MS calibration accuracy and stability
Radical-mediated tyrosine nitration studies
Distinct hydrated electron reactivity
Reaction kinetics in pulse radiolysis models
Redox probing in protein engineering
Elevated electrode potential vs tyrosine
Electron transfer pathway analysis

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